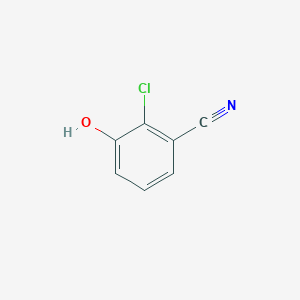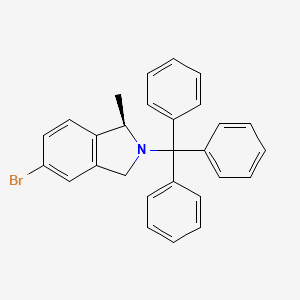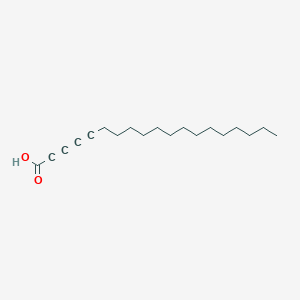
3-Chloro-2,4-difluorobenzonitrile
Overview
Description
3-Chloro-2,4-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol. It is characterized by the presence of a chlorine atom and two fluorine atoms on a benzene ring, along with a nitrile group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-2,4-difluorobenzonitrile are DNA topoisomerases and checkpoint kinases . These enzymes play a crucial role in DNA replication and cell division, making them important targets for many therapeutic agents .
Mode of Action
This compound: interacts with its targets by binding to the active sites of these enzymes . This interaction inhibits the normal function of the enzymes, leading to disruption in DNA replication and cell division .
Biochemical Pathways
The inhibition of DNA topoisomerases and checkpoint kinases by This compound affects several biochemical pathways. The most significant of these is the DNA replication pathway, which is disrupted due to the inhibition of these enzymes . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of the action of This compound is the inhibition of cell division and the induction of apoptosis . This is due to the disruption of DNA replication caused by the inhibition of DNA topoisomerases and checkpoint kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-difluorobenzonitrile can be synthesized through several methods, including halogenation reactions of benzene derivatives. One common approach involves the chlorination and fluorination of benzene or its derivatives under controlled conditions. The reaction typically requires the use of chlorinating agents such as chlorine gas or thionyl chloride, and fluorinating agents like hydrogen fluoride or xenon difluoride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of the halogenation reactions and ensure the safety and efficiency of the process. The production process also involves purification steps to achieve the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-difluorobenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the electron-withdrawing fluorine atoms and the nitrile group, which affect the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as chlorinated and fluorinated benzene derivatives, as well as nitrile-substituted compounds.
Scientific Research Applications
3-Chloro-2,4-difluorobenzonitrile finds applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Chloro-4-fluorobenzonitrile
3,4-Dichlorobenzonitrile
3,4-Difluorobenzonitrile
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMCRPWQJBLUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598483 | |
| Record name | 3-Chloro-2,4-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-38-1 | |
| Record name | 3-Chloro-2,4-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

